molecular formula C7H8BrFN2 B13037765 (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine

(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine

Cat. No.: B13037765
M. Wt: 219.05 g/mol
InChI Key: YONGCPHDYMOYJJ-SCSAIBSYSA-N
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Description

(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine is a chiral primary amine featuring a pyridine ring substituted with bromine (5-position) and fluorine (3-position), coupled to an ethylamine group. The (1R) configuration at the chiral center confers stereochemical specificity, making it valuable in enantioselective synthesis and pharmaceutical applications.

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8BrFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1

InChI Key

YONGCPHDYMOYJJ-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=N1)Br)F)N

Canonical SMILES

CC(C1=C(C=C(C=N1)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 5-bromo-3-fluoropyridine.

    Nucleophilic Substitution: The 5-bromo-3-fluoropyridine undergoes a nucleophilic substitution reaction with an appropriate amine source, such as ethylamine, under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is typically maintained between 0°C to 50°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base, such as sodium hydride, in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Muscarinic Receptor Antagonism

One of the notable applications of (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine is its role as a muscarinic receptor antagonist. Compounds with similar structures have been shown to exhibit high potency in treating respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma. The antagonistic action on muscarinic receptors can provide bronchoprotective effects, making these compounds valuable in developing inhalation therapies that minimize systemic side effects while maximizing therapeutic efficacy .

Cancer Treatment

Recent studies have indicated that derivatives of (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine can modulate immune responses, potentially reactivating the immune system against tumors. This mechanism suggests a promising avenue for cancer treatment, particularly through the development of immunotherapeutic agents that enhance the body's ability to fight cancer cells .

Pharmacodynamics and Pharmacokinetics

The pharmacological profile of (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine indicates favorable pharmacokinetic properties, including good bioavailability and a suitable half-life for therapeutic use. Its structural features contribute to its ability to cross biological membranes effectively, which is crucial for oral or inhalation delivery systems .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study highlighted the use of a related compound in a clinical trial for COPD, demonstrating significant improvements in lung function with reduced side effects compared to traditional therapies .
  • Another investigation focused on immune modulation in cancer patients, where compounds analogous to (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine showed enhanced immune activation leading to tumor shrinkage .

Structural Analogues and Variants

The effectiveness of (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine can be further understood through its structural analogues:

Compound NameStructureApplication
5-Bromo-3-fluoropyridineStructureMuscarinic receptor antagonist
Benzofurane derivativesVariesCancer immunotherapy
Other heterocyclic aminesVariesGeneral pharmacological applications

Mechanism of Action

The mechanism of action of (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 1: (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine (CAS 1228565-87-4)
  • Substituents : Trifluoromethyl (-CF₃) on the ethylamine; pyridine ring unsubstituted.
  • Configuration : (1R) chiral center.
  • Molecular Weight : 176.14 g/mol.
  • Applications : High-cost specialty chemical (priced at $1,200/g) used in enantioselective catalysis or medicinal chemistry .
  • Key Difference : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects compared to the target compound’s bromo/fluoro-substituted pyridine.
Compound 2: (1S)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine
  • Substituents : Same as Compound 1 but with (1S) configuration.
  • Configuration : (1S) enantiomer.
  • Relevance : Demonstrates the critical role of stereochemistry in biological activity; the (1R) configuration in the target compound may offer distinct binding or catalytic properties .
Compound 3: Thioureas Derived from (S)-1-(2-pyridyl)ethylamine
  • Core Structure : (S)-1-(2-pyridyl)ethylamine modified with thiourea groups.
  • Applications: Effective organocatalysts for asymmetric additions (e.g., diethylzinc to benzaldehyde). The unsubstituted pyridine in this compound contrasts with the target’s bromo/fluoro substitutions, which could alter catalytic efficiency or substrate selectivity .
Compound 4: (1R)-1-(4-Fluoro-3-methylphenyl)ethylamine Hydrochloride (CAS 1213096-70-8)
  • Substituents : Fluorine and methyl groups on a phenyl ring instead of pyridine.
  • Configuration : (1R) chiral center.
  • Applications: Used in pharmaceutical synthesis; the phenyl vs.

Comparative Analysis Table

Compound Name Substituents Configuration Molecular Weight (g/mol) Key Applications Source
(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine 5-Br, 3-F on pyridine (1R) Not reported Pharmaceutical synthesis, catalysis (inferred) N/A
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine -CF₃ on ethylamine (1R) 176.14 High-value enantioselective synthesis
(S)-1-(2-pyridyl)ethylamine thiourea Unsubstituted pyridine (S) ~250 (estimated) Organocatalysis (asymmetric reactions)
(1R)-1-(4-Fluoro-3-methylphenyl)ethylamine 4-F, 3-CH₃ on phenyl (1R) Not reported Pharmaceutical intermediates

Biological Activity

(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine, a compound with the CAS number 1213302-35-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological activity, and relevant case studies, drawing from diverse sources.

The molecular formula of (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine is C7H8BrFN2, with a molecular weight of 219.05 g/mol. The compound features a pyridine ring substituted with bromine and fluorine atoms, which may influence its biological interactions.

Antiproliferative Effects

Research has demonstrated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study on related pyridine derivatives reported IC50 values indicating their effectiveness in inhibiting cell growth in human cervix carcinoma (HeLa) and murine leukemia cells (L1210) . Although specific data for (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine is limited, its structural analogs suggest a potential for similar activity.

CompoundCell LineIC50 (μM)
Compound AHeLa41 ± 3
Compound BL12109.6 ± 0.7

Receptor Modulation

Compounds bearing pyridine moieties have been identified as modulators of various receptors, including G-protein coupled receptors (GPCRs). Specifically, similar compounds have been shown to interact with the cannabinoid receptor CB1, exhibiting both agonistic and antagonistic properties. This interaction is crucial for developing treatments for obesity and other metabolic disorders . While direct studies on (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine are sparse, its structural characteristics suggest it may possess similar receptor modulation capabilities.

Study on Pyridine Derivatives

A notable study examined a series of pyridine derivatives, including those structurally similar to (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine. These compounds were assessed for their ability to inhibit protein tyrosine kinases involved in cell proliferation disorders. The findings indicated that modifications in the pyridine structure significantly affected biological activity, providing insights into how (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine might function .

Pharmacological Studies

In pharmacological assessments, compounds with similar scaffolds have been shown to exhibit neuroprotective effects by modulating neurotransmitter systems. For example, research on related compounds indicated their potential in mitigating neurotoxicity associated with β-amyloid peptides . This suggests that (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine may also have implications in neuropharmacology.

Q & A

Q. What are the recommended synthetic routes for (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine?

  • Methodological Answer : The synthesis typically involves bromination and fluorination of a pyridine precursor, followed by chiral resolution. For example, bromo-fluoro pyridine derivatives (e.g., 5-bromo-3-fluoro-2-pyridyl intermediates) can be synthesized via halogenation under controlled conditions . Resolution of enantiomers is achieved using chiral stationary phases like SP-Sephadex C25, as demonstrated in analogous ethylamine syntheses . Key steps include:
  • Bromination using NBS (N-bromosuccinimide) in anhydrous DMF.
  • Fluorination via halogen exchange with KF in the presence of a palladium catalyst.
  • Chiral separation via column chromatography with SP-Sephadex resins.

Q. How should researchers handle and store (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine to ensure stability?

  • Methodological Answer : Store the compound in sealed containers under inert gas (e.g., argon) at 0–6°C to prevent decomposition . Avoid exposure to moisture and light. Handling should occur in a fume hood with PPE (gloves, goggles, lab coat), and spills should be neutralized with dry sand or chemical absorbents .

Q. What spectroscopic methods are optimal for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR to confirm substitution patterns on the pyridine ring.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine’s signature doublet).
  • Chiral HPLC : With SP-Sephadex C25 columns to assess enantiomeric purity .
  • Elemental Analysis : For validating C, H, N, and halogen content via combustion analysis .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric purity during synthesis?

  • Methodological Answer : Chiral resolution can be achieved using SP-Sephadex C25 ion-exchange chromatography, as shown in studies resolving racemic 1-(2-pyridyl)ethylamine derivatives . Pre-functionalization with a chiral auxiliary (e.g., Mosher’s acid) followed by HPLC separation is another approach. Enantiomeric excess (ee) should be quantified via polarimetry or chiral GC/MS.

Q. How does the compound coordinate with transition metals, and what are the implications for catalyst design?

  • Methodological Answer : The pyridyl and ethylamine groups act as bidentate ligands, forming stable complexes with metals like Cr(III) or Ru(II). In a double-bridged binuclear chromium complex, the ligand’s stereochemistry (R-configuration) influences magnetic coupling and geometry . Key steps for coordination studies:
  • Synthesize the metal complex in anhydrous ethanol under nitrogen.
  • Characterize magnetic susceptibility using SQUID magnetometry and fit data to the Van Vleck equation to quantify antiferromagnetic interactions .

Q. How do substituents (Br, F) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while the fluorine atom stabilizes the pyridine ring via electron-withdrawing effects. For example:
  • Bromine Reactivity : Replace Br with aryl/alkyl groups using Pd(PPh3_3)4_4 and boronic acids in THF/water.
  • Fluorine Effects : Enhances electrophilic substitution resistance but activates adjacent positions for nucleophilic attack. Kinetic studies using 19^19F NMR can track reaction progress .

Q. What role does the compound play in studying magnetic properties of binuclear complexes?

  • Methodological Answer : In di-μ-hydroxobis[bis{1-(2-pyridyl)ethylamine}chromium(III)] complexes, the ligand’s chirality affects Cr–O–Cr bond angles and magnetic exchange. Magnetic susceptibility measurements reveal singlet-triplet splittings (~50–100 cm1^{-1}), analyzed via the Van Vleck equation. Deviations correlate with hydrogen bonding and lattice effects .

Safety and Compliance

Q. What are the key safety precautions when working with this compound?

  • Methodological Answer : Follow GHS guidelines despite limited hazard
  • Ventilation : Use fume hoods and local exhaust to avoid vapor inhalation .
  • Emergency Response : For skin/eye contact, rinse with water for 15+ minutes; for ingestion, administer activated charcoal .
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

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